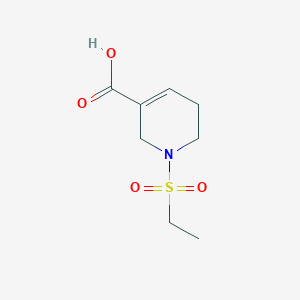
tert-Butyl (2S,4S)-4-(3-bromophenoxy)-2-cyanopyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2S,4S)-4-(3-bromophenoxy)-2-cyanopyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,4S)-4-(3-bromophenoxy)-2-cyanopyrrolidine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the bromophenoxy group: This step might involve nucleophilic substitution reactions where a bromophenol derivative reacts with the pyrrolidine intermediate.
Addition of the cyanopyrrolidine group: This could be done through cyanation reactions using reagents like sodium cyanide or potassium cyanide.
tert-Butyl protection: The final step often involves protecting the carboxylate group with a tert-butyl group using reagents like tert-butyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the bromophenoxy group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Products might include hydroxylated derivatives.
Reduction: Products could include amine derivatives.
Substitution: Products would depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
tert-Butyl (2S,4S)-4-(3-bromophenoxy)-2-cyanopyrrolidine-1-carboxylate:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Potential use in the development of new pharmaceuticals, particularly those targeting neurological or cardiovascular conditions.
Industry: Used in the production of fine chemicals and as a building block in material science.
作用機序
The mechanism of action of tert-Butyl (2S,4S)-4-(3-bromophenoxy)-2-cyanopyrrolidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
- tert-Butyl (2S,4S)-4-(phenoxy)-2-cyanopyrrolidine-1-carboxylate
- tert-Butyl (2S,4S)-4-(4-bromophenoxy)-2-cyanopyrrolidine-1-carboxylate
- tert-Butyl (2S,4S)-4-(3-chlorophenoxy)-2-cyanopyrrolidine-1-carboxylate
Uniqueness
The presence of the bromophenoxy group in tert-Butyl (2S,4S)-4-(3-bromophenoxy)-2-cyanopyrrolidine-1-carboxylate might confer unique chemical properties, such as increased reactivity in substitution reactions or specific biological activity due to the bromine atom.
特性
分子式 |
C16H19BrN2O3 |
|---|---|
分子量 |
367.24 g/mol |
IUPAC名 |
tert-butyl (2S,4S)-4-(3-bromophenoxy)-2-cyanopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H19BrN2O3/c1-16(2,3)22-15(20)19-10-14(8-12(19)9-18)21-13-6-4-5-11(17)7-13/h4-7,12,14H,8,10H2,1-3H3/t12-,14-/m0/s1 |
InChIキー |
SARYDOBWEDDHQU-JSGCOSHPSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C#N)OC2=CC(=CC=C2)Br |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CC1C#N)OC2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


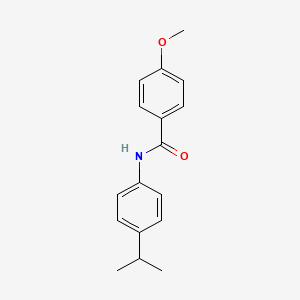
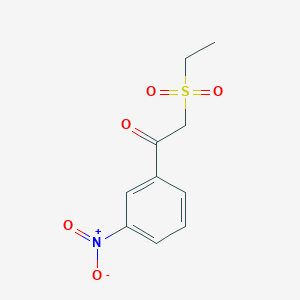

![methyl 4-[[2-[2-methoxy-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenoxy]acetyl]amino]benzoate](/img/structure/B15227995.png)

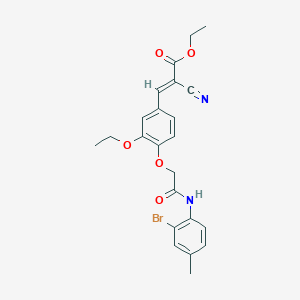
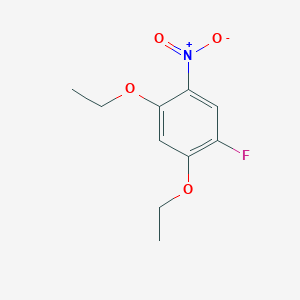

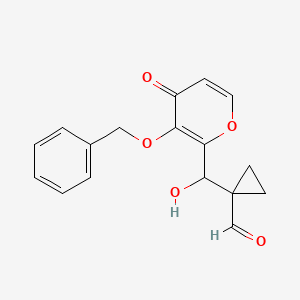
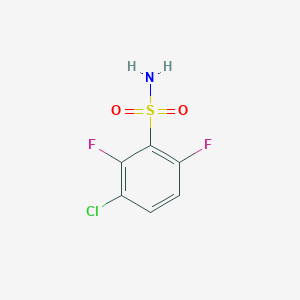
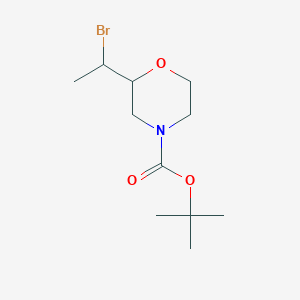
![7-Cyclopentyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B15228051.png)
